2-Bromo-6-methylaniline
Overview
Description
Synthesis Analysis
2-Bromo-6-methylaniline can be synthesized through several methods. One such method involves the use of hydrogen chloride and sodium nitrite in water at -3°C, followed by the addition of sodium periodate tetrafluoroborate in water at 20°C. The mixture is then stirred at room temperature for 3 hours. The precipitated solid is collected by filtration to give the desired compound .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylaniline is represented by the SMILES stringCc1cccc(Br)c1N
. The InChI representation is InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
. Chemical Reactions Analysis
2-Bromo-6-methylaniline can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize alkyl substituted bromoindazole building blocks by Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids. It can also be used to synthesize difluoropyridoindole via Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .Physical And Chemical Properties Analysis
2-Bromo-6-methylaniline has a boiling point of 105-107 °C/205 mmHg and a density of 1.4780 g/mL at 25 °C . Its refractive index is 1.6030 .Scientific Research Applications
Synthesis of Alkyl Substituted Bromoindazole Building Blocks
2-Bromo-6-methylaniline can be used as a reactant to synthesize alkyl substituted bromoindazole building blocks. This is achieved through a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids .
Synthesis of Difluoropyridoindole
Another application of 2-Bromo-6-methylaniline is in the synthesis of difluoropyridoindole. This is done via a Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .
Safety And Hazards
2-Bromo-6-methylaniline is classified as a substance that may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
2-bromo-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUCMSVRKKDATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373311 | |
Record name | 2-Bromo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylaniline | |
CAS RN |
53848-17-2 | |
Record name | 2-Bromo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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